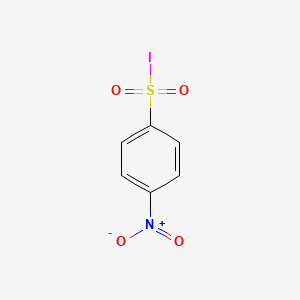

4-Nitrobenzenesulphonyl iodide

Description

4-Nitrobenzenesulphonyl iodide (NBSI) is an organoiodine compound with the molecular formula C₆H₄NO₄S₂I. Structurally, it consists of a benzene ring substituted with a nitro group (-NO₂) at the para position and a sulphonyl iodide (-SO₂I) group. The nitro group confers strong electron-withdrawing properties, enhancing the electrophilicity of the sulphonyl moiety, while the iodide acts as a reactive leaving group. NBSI is primarily utilized in organic synthesis as a sulfonylation agent or intermediate in the preparation of sulfonamides and related derivatives. Its reactivity stems from the labile iodine atom, which facilitates nucleophilic substitution reactions under mild conditions .

Properties

Molecular Formula |

C6H4INO4S |

|---|---|

Molecular Weight |

313.07 g/mol |

IUPAC Name |

4-nitrobenzenesulfonyl iodide |

InChI |

InChI=1S/C6H4INO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H |

InChI Key |

PWDHDLBXWLJXPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

NBSI belongs to the broader class of aryl sulfonyl halides, which include sulfonyl chlorides, bromides, and fluorides. Below is a detailed comparison with structurally analogous compounds, focusing on reactivity, stability, and applications.

4-Nitrobenzenesulphonyl Chloride (NBSC)

- Structure: C₆H₄NO₄S₂Cl.

- Reactivity : NBSC is widely used in sulfonylation reactions due to the chloride's moderate leaving-group ability. However, it is less reactive than NBSI in nucleophilic substitutions due to the weaker leaving-group propensity of Cl⁻ compared to I⁻.

- Applications : A key intermediate in synthesizing hydroxylamine metabolites of sulfonamides, as demonstrated in the synthesis of sulfadiazine and sulfamethoxazole derivatives .

- Toxicity : Hydroxylamine metabolites derived from NBSC exhibit dose-dependent cytotoxicity, with 1.6 mM sulfadiazine hydroxylamine causing 82% lymphocyte death .

Potassium Iodide (KI)

- Structure : A simple ionic salt (K⁺I⁻).

- It is often used to stabilize iodine in solutions or as a reducing agent.

- Metabolism : Rapidly absorbed and excreted via renal and mucosal pathways, causing side effects like iodism (e.g., acneiform rashes, mucosal irritation) at high doses .

- Contrast : While NBSI is covalently bonded to an aromatic system, KI’s ionic nature limits its utility in organic synthesis but enhances biocompatibility in medical applications (e.g., thyroid treatment) .

Dimethylsulphonium Iodide

- Structure : (CH₃)₂S⁺I⁻.

- Reactivity : Functions as a methylating agent rather than a sulfonylating agent. Its iodine atom is part of a sulphonium ion, making it distinct from NBSI’s sulphonyl iodide group.

- Applications: Notable for antimicrobial activity against Staphylococcus aureus (MIC < 1 µg/mL) but lacks the synthetic versatility of NBSI in forming sulfonamides .

Organolead Halide Perovskites (e.g., CH₃NH₃PbI₃)

- Structure: Hybrid organic-inorganic materials with a perovskite lattice.

- Reactivity : Used in photovoltaics for light absorption and charge transport, contrasting sharply with NBSI’s role in synthesis. CH₃NH₃PbI₃ achieves 3.8% solar conversion efficiency due to its narrow bandgap (1.55 eV) .

- Stability : NBSI is thermally stable (decomposes >200°C), whereas perovskites degrade under moisture and heat .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity |

|---|---|---|---|

| 4-Nitrobenzenesulphonyl iodide | 327.07 | Not reported | High (I⁻ is a superior leaving group) |

| 4-Nitrobenzenesulphonyl chloride | 285.68 | 68–70 | Moderate |

| Potassium iodide | 166.00 | 681 | Low (ionic dissociation) |

Research Findings and Key Differences

- Reactivity Hierarchy : NBSI > NBSC > Sulfonyl bromides/fluorides (inferred). The iodide’s superior leaving-group ability enables faster nucleophilic substitutions, advantageous in time-sensitive syntheses.

- Metabolic Pathways : NBSC-derived hydroxylamines are directly linked to cytotoxicity, while NBSI’s metabolic fate remains underexplored. Its iodine atom may alter detoxification pathways compared to chloride analogues .

- Stability : NBSI’s nitro and sulphonyl groups enhance thermal stability, unlike perovskites or KI, which degrade under environmental stress .

Q & A

Q. What are the recommended synthetic routes for 4-nitrobenzenesulphonyl iodide, and how can reaction efficiency be optimized?

Methodological Answer: 4-Nitrobenzenesulphonyl iodide is typically synthesized via nucleophilic substitution of 4-nitrobenzenesulphonyl chloride (CAS 98-74-8) with potassium iodide. Key steps include:

- Reagent Preparation: Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate.

- Reaction Optimization: Employ polar aprotic solvents (e.g., dimethylformamide) at 60–80°C for 6–12 hours. Catalytic amounts of sodium iodide or crown ethers can enhance iodide displacement .

- Purification: Isolate the product via vacuum filtration and recrystallize from ethanol/water mixtures. Monitor purity using melting point analysis and HPLC (>95% purity threshold) .

Q. How should researchers address discrepancies in reported melting points for 4-nitrobenzenesulphonyl chloride, a precursor to the iodide derivative?

Methodological Answer: Discrepancies in melting points (e.g., 75.5–78.5°C in Kanto Reagents vs. 181°C in TCI safety data) may arise from:

- Purity Gradients: Commercial batches may vary in purity (>95% vs. >98%).

- Polymorphism: Crystalline forms can differ based on recrystallization solvents.

- Measurement Methods: Differential scanning calorimetry (DSC) vs. capillary tube methods.

Researchers should: - Validate purity via HPLC or GC-MS.

- Report measurement conditions (e.g., heating rate) alongside data .

Q. What spectroscopic techniques are most effective for characterizing 4-nitrobenzenesulphonyl iodide?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 8.2–8.5 ppm) and confirm nitro group presence.

- ¹³C NMR: Detect sulfonyl (C-SO₂) and nitro (C-NO₂) carbons.

- IR Spectroscopy: Key peaks include S=O (1360 cm⁻¹) and NO₂ (1520 cm⁻¹).

- Mass Spectrometry: Confirm molecular ion [M]⁺ at m/z 295 (C₆H₄INO₄S). Cross-reference with NIST Chemistry WebBook data .

Advanced Research Questions

Q. How can the stability of 4-nitrobenzenesulphonyl iodide under varying experimental conditions be systematically evaluated?

Methodological Answer:

- Humidity Tests: Expose the compound to controlled humidity (20–80% RH) and monitor decomposition via TGA or FTIR. Hydrolysis releases toxic gases (HCl, SO₂), necessitating fume hood use .

- Thermal Stability: Conduct isothermal studies (25–100°C) to determine decomposition kinetics. Use Arrhenius plots to model shelf life.

- Light Sensitivity: Store samples in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Q. What strategies resolve contradictions in nucleophilic substitution reactivity studies involving 4-nitrobenzenesulphonyl iodide?

Methodological Answer: Conflicting reactivity reports (e.g., with amines vs. thiols) may stem from:

- Solvent Effects: Polar solvents (DMF) favor SN2 mechanisms, while non-polar solvents (toluene) may slow kinetics.

- Steric Hindrance: Bulky nucleophiles require elevated temperatures or phase-transfer catalysts.

Experimental Design: - Perform kinetic studies under standardized conditions (solvent, temperature).

- Compare Hammett substituent constants (σ) to correlate electronic effects .

Q. What methodologies are suitable for analyzing decomposition products of 4-nitrobenzenesulphonyl iodide?

Methodological Answer:

- Titration: Use iodometric titration to quantify released iodine (I₂) from hydrolysis .

- Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile byproducts (e.g., NOx, SO₂) with NIST library matching .

- X-ray Diffraction (XRD): Monitor crystalline phase changes during degradation.

Protocol for Hydrolysis Analysis:

React 100 mg of compound with 10 mL H₂O at 25°C for 24 hours.

Filter and acidify the solution with HNO₃.

Titrate liberated I₂ with 0.1 M Na₂S₂O₃ until starch-iodide endpoint .

Key Considerations for Experimental Design

- Safety: Always use PPE (nitrile gloves, goggles) and work in ventilated areas due to corrosive and toxic hazards .

- Data Reproducibility: Document batch-specific parameters (purity, storage conditions) to mitigate variability.

- Advanced Instrumentation: Collaborate with facilities offering DSC, XRD, or high-field NMR for rigorous analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.